![molecular formula C16H15NO3 B6369566 3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261941-49-4](/img/structure/B6369566.png)
3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid, or 3-NECPA, is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of 117°C and a boiling point of 250°C. The compound is soluble in water, alcohol, and most organic solvents. It is a derivative of benzoic acid and is used in a variety of research applications.
Mechanism of Action
The mechanism of action of 3-NECPA is not well understood. However, it is believed to be involved in the formation of amide bonds, which are essential for the formation of peptides and proteins. It is also believed to be involved in the formation of ester bonds, which are essential for the formation of lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-NECPA are not well understood. However, it is believed to be involved in the formation of amide bonds, which are essential for the formation of peptides and proteins. It is also believed to be involved in the formation of ester bonds, which are essential for the formation of lipids. In addition, 3-NECPA is believed to be involved in the formation of disulfide bonds, which are essential for the formation of proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 3-NECPA in lab experiments include its high purity, low cost, and easy availability. Its low toxicity and low reactivity also make it an ideal reagent for a variety of chemical reactions. However, there are some limitations to using 3-NECPA in lab experiments. It is not very soluble in water, and it has a relatively low boiling point, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for research involving 3-NECPA. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its use in the synthesis of a variety of other compounds, such as drugs, dyes, and fragrances. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in drug discovery and chemical synthesis. Finally, further research could be conducted on its potential uses in the synthesis of peptides, proteins, and nucleic acids.
Synthesis Methods
3-NECPA is synthesized through a process known as an amide coupling reaction. In this reaction, a nucleophile, such as an amine, is reacted with an electrophile, such as an aldehyde, to form a C-N bond. In the case of 3-NECPA, the nucleophile is ethylamine, and the electrophile is 3-phenylbenzaldehyde. The reaction is catalyzed by a base, such as pyridine, and the product is then isolated and purified.
Scientific Research Applications
3-NECPA is used in a variety of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It is used as a starting material in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used as a reagent in the synthesis of a variety of other compounds, such as amides, esters, and thiols. In addition, 3-NECPA is used in the synthesis of peptides, proteins, and nucleic acids.
properties
IUPAC Name |
3-[3-(ethylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZCJYDXNOWXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683350 |
Source
|
Record name | 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-49-4 |
Source
|
Record name | 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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